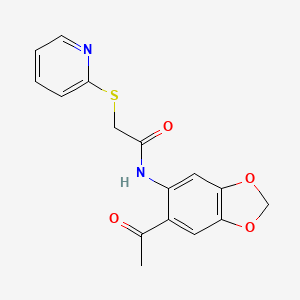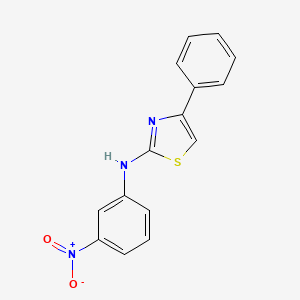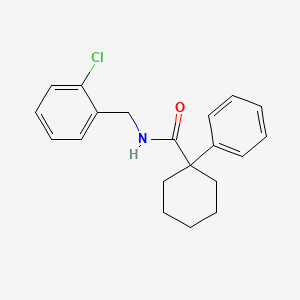
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" belongs to the quinazolinone family, which is known for various biological activities such as antibacterial, antifungal, antitubercular, and anticancer properties. These compounds have been explored for their potential in treating various diseases due to their significant pharmacological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acids with various reagents. For instance, compounds similar to "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" have been synthesized by reacting anthranilic acid derivatives with dithiocarbamic acid salts in the presence of anhydrous potassium carbonate and ethanol, followed by re-precipitation using dilute hydrochloric acid (Osarumwense Peter Osarodion, 2023). Another method involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates to produce various derivatives (W. Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the one , is characterized by the presence of a quinazolinone backbone, which significantly influences their chemical and biological properties. The structure-activity relationship is determined by substituents on the quinazolinone nucleus, influencing the compound's pharmacological effects.
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, producing a wide range of compounds with diverse properties. The core structure can react with different reagents under various conditions to form new derivatives with altered chemical and biological activities (W. Nawrocka et al., 1997).
作用机制
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
Based on its structural similarity to indole derivatives, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Pharmacokinetics
It is known that similar compounds undergo rapid oxidative metabolism in vitro . This suggests that the compound may also be rapidly metabolized in the body, which could impact its bioavailability.
Result of Action
Based on its structural similarity to indole derivatives, it can be inferred that it might exert a wide range of biological effects, depending on the specific targets and pathways it interacts with .
安全和危害
未来方向
属性
IUPAC Name |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPGKGRKHBIOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)


![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)
![N-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5768485.png)
![methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate](/img/structure/B5768493.png)


![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)
